Technical Guide: N-Tosyl-D-Alaninol (CAS 786709-32-8)
Technical Guide: N-Tosyl-D-Alaninol (CAS 786709-32-8)
[1][2][3][4]
Executive Summary
N-Tosyl-D-Alaninol (CAS 786709-32-8), formally (R)-2-(4-methylphenylsulfonamido)propan-1-ol , is a high-value chiral building block widely utilized in asymmetric synthesis.[1][2] Its primary utility lies in its role as a precursor for chiral aziridines , which are versatile electrophiles for constructing complex amine-containing pharmacophores, including β-amino acids and peptidomimetics.[2]
This guide provides a rigorous technical examination of N-Tosyl-D-Alaninol, detailing its chemical profile, validated synthesis protocols, and downstream applications in drug development.[2] It is designed for researchers requiring high-fidelity data to integrate this compound into scalable synthetic workflows.[2]
Chemical Profile & Identity
| Property | Specification |
| IUPAC Name | (2R)-2-[(4-methylphenyl)sulfonylamino]propan-1-ol |
| Common Name | N-Tosyl-D-Alaninol; N-Ts-D-Alaninol |
| CAS Number | 786709-32-8 |
| Molecular Formula | C₁₀H₁₅NO₃S |
| Molecular Weight | 229.30 g/mol |
| Stereochemistry | (R)-Enantiomer |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |
| SMILES | CNS(=O)(=O)C1=CC=C(C)C=C1 |
Structural Analysis
The compound features a D-alaninol backbone protected by a p-toluenesulfonyl (tosyl) group on the amine.[3][2]
-
Tosyl Group: Increases the acidity of the N-H proton (pKa ~10-11), facilitating deprotonation by weak bases (e.g., K₂CO₃) for intramolecular cyclization.[2]
-
Hydroxyl Group: Serves as a nucleophile or leaving group precursor (via mesylation/tosylation) for aziridine formation.[2]
-
Chiral Center: The (R)-configuration at C2 is derived from D-Alanine and is conserved during standard tosylation protocols.[2]
Synthesis & Preparation
While N-Tosyl-D-Alaninol is commercially available, in-house preparation is often required for large-scale needs or isotopic labeling.[2] The most robust route involves the direct N-sulfonylation of D-alaninol.[2]
Method A: Direct N-Tosylation of D-Alaninol
This protocol minimizes O-sulfonylation side products by exploiting the higher nucleophilicity of the amine over the alcohol.[2]
Reagents:
-
D-Alaninol (1.0 equiv)[2]
-
p-Toluenesulfonyl chloride (TsCl) (1.05 equiv)
-
Triethylamine (Et₃N) (1.2 equiv) or K₂CO₃ (2.0 equiv)
-
Dichloromethane (DCM) (Solvent)
Protocol:
-
Setup: Charge a round-bottom flask with D-Alaninol (10.0 g, 133 mmol) and DCM (150 mL). Cool to 0°C under N₂ atmosphere.[2]
-
Addition: Add Et₃N (22.3 mL, 160 mmol) followed by the dropwise addition of a solution of TsCl (26.6 g, 140 mmol) in DCM (50 mL) over 30 minutes. Maintain internal temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[2][4]
-
Quench: Quench with 1M HCl (100 mL). Separate phases.
-
Workup: Wash organic layer with sat.[2][4] NaHCO₃ (2 x 100 mL) and brine. Dry over MgSO₄ and concentrate in vacuo.
-
Purification: Recrystallize from EtOAc/Hexane to yield N-Tosyl-D-Alaninol as white crystals (Yield: ~85-90%).
Synthesis Workflow Diagram
Figure 1: Step-by-step workflow for the selective N-tosylation of D-Alaninol.
Synthetic Utility & Applications
The core value of N-Tosyl-D-Alaninol is its ability to undergo intramolecular cyclization to form chiral aziridines.[2] These strained heterocycles are "spring-loaded" electrophiles that react with nucleophiles to generate complex amine derivatives.[2]
Synthesis of Chiral N-Tosyl Aziridines
The hydroxyl group of N-Tosyl-D-Alaninol is converted to a leaving group (Mesylate or Tosylate), followed by base-mediated displacement by the sulfonamide nitrogen.[2]
-
Reagents: MsCl/Et₃N (to activate OH) followed by reflux, or Mitsunobu conditions (DIAD/PPh₃).[2]
-
Outcome: Formation of (R)-2-methyl-1-tosylaziridine with retention of configuration at the chiral center (if activating OH) or inversion (if using Mitsunobu, though rare for this specific cyclization type; standard mesylation/cyclization retains the C-N bond stereochemistry).[2] Correction: The cyclization involves attack of N on the C-O carbon.[2] If the C-O bond is activated (e.g., O-Mesyl), the N attacks the CH2, not the chiral center.[2] Therefore, stereochemistry at the chiral center is preserved.
Regioselective Ring Opening
Once formed, the aziridine ring can be opened by nucleophiles (Nu⁻) such as amines, azides, or thiols.[2]
-
Regioselectivity: Nucleophiles typically attack the least hindered carbon (terminal CH₂) under basic conditions, yielding β-amino structures.[2]
-
Acidic Conditions: Attack may occur at the more substituted carbon (chiral center), often with inversion of configuration.[2]
Pathway Diagram: Aziridine Cyclization & Ring Opening
Figure 2: Transformation pathway from N-Tosyl-D-Alaninol to Aziridines and subsequent ring-opening products.
Quality Control & Analytics
To ensure the integrity of N-Tosyl-D-Alaninol batches, the following analytical parameters should be verified.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 Column, ACN/H₂O gradient) | > 98.0% Area |
| Identity | ¹H NMR (CDCl₃, 400 MHz) | Diagnostic Peaks:δ 7.75 (d, 2H, Ar-H)δ 7.30 (d, 2H, Ar-H)δ 2.43 (s, 3H, Ar-CH₃)δ 1.10 (d, 3H, CHCH₃) |
| Chiral Purity | Chiral HPLC (Chiralcel OD-H or AD-H) | > 99% ee (No L-isomer detected) |
| Residual Solvents | GC-Headspace | DCM < 600 ppm; EtOAc < 5000 ppm |
NMR Interpretation: The ¹H NMR spectrum is characterized by the distinct AA'BB' pattern of the tosyl aromatic protons (~7.3–7.8 ppm) and the doublet methyl group of the alanine backbone (~1.1 ppm).[2] The N-H proton typically appears as a broad singlet around 5.0–5.5 ppm, exchangeable with D₂O.[2]
Handling & Safety
Hazard Classification:
-
Skin/Eye Irritant: Like many sulfonamides, this compound may cause irritation.[2]
-
Sensitizer: Potential for allergic reaction in sulfonamide-sensitive individuals.[2]
Standard Operating Procedures (SOP):
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2]
-
Inhalation: Handle in a fume hood to avoid dust inhalation.
-
Storage: Store in a cool, dry place (2–8°C preferred) under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, although the compound is relatively stable.
References
-
Concellón, J. M., et al. (2008).[2] "Efficient Synthesis of Chiral Aziridines from N-Tosyl Imines." Organic Letters, 10(21), 4457–4460.[2] Link
-
Berry, M. B., & Craig, D. (1992).[2][6] "Synthesis of Chiral Aziridines from Amino Alcohols." Synlett, 1992(01), 41–44.[2] Link
-
Sigma-Aldrich. "N-Tosyl-D-Alaninol Product Specification." Link
-
PubChem. "N-Tosyl-L-alanine (Enantiomer Analog Data)." National Library of Medicine.[2] Link
-
ChemicalBook. "L-Alaninol Physical Properties (Base Structure Data)." Link
Sources
- 1. 2418 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Methylpropanediol | C4H10O2 | CID 75103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Combi-Blocks [combi-blocks.com]
- 4. 2-(4-Methylphenyl)-1-(phenylsulfonyl)propan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aziridine synthesis by aziridination [organic-chemistry.org]
- 6. baranlab.org [baranlab.org]
